4-[4-(Octyloxy)phenyl]-4-oxobutanoic acid
Description
Friedel-Crafts Acylation
In the context of producing 4-[4-(Octyloxy)phenyl]-4-oxobutanoic acid, the synthesis involves the reaction of octyloxybenzene with succinic anhydride (B1165640). The presence of the electron-donating octyloxy group on the benzene (B151609) ring activates it towards electrophilic substitution, directing the incoming acyl group primarily to the para position. Aluminum chloride (AlCl₃) is a commonly employed Lewis acid catalyst for this transformation. rsc.org The reaction is analogous to the synthesis of similar 4-aryl-4-oxobutanoic acids, such as the preparation of 4-(4-methylphenyl)-4-oxobutanoic acid from toluene (B28343) and succinic anhydride.
The general mechanism for this Friedel-Crafts acylation proceeds through the formation of an acylium ion from the reaction of succinic anhydride with the Lewis acid. This electrophile then attacks the electron-rich octyloxybenzene ring, leading to a resonance-stabilized carbocation intermediate. Subsequent deprotonation restores the aromaticity of the ring, yielding the final product, this compound.
The reaction conditions, such as solvent, temperature, and stoichiometry of the reactants and catalyst, are critical for optimizing the yield and purity of the product.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(4-octoxyphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-2-3-4-5-6-7-14-22-16-10-8-15(9-11-16)17(19)12-13-18(20)21/h8-11H,2-7,12-14H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXMWMVPAKQKJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379470 | |
| Record name | 4-[4-(octyloxy)phenyl]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100833-45-2 | |
| Record name | 4-[4-(octyloxy)phenyl]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Derivatization Strategies and Synthetic Transformations of 4 4 Octyloxy Phenyl 4 Oxobutanoic Acid
Esterification and Amidation Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization, readily undergoing esterification and amidation reactions to produce a variety of esters and amides.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. chemguide.co.ukmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com A variety of alcohols, from simple alkanols to more complex structures, can be employed to generate a library of corresponding esters.
Amidation: The synthesis of amides from 4-[4-(octyloxy)phenyl]-4-oxobutanoic acid can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. Alternatively, coupling agents can be used to facilitate the direct reaction between the carboxylic acid and an amine. These methods allow for the introduction of a wide array of primary and secondary amines, leading to a diverse set of N-substituted amides.
Table 1: Representative Esterification and Amidation Reactions
| Transformation | Reagents and Conditions | Product |
|---|---|---|
| Esterification | Methanol (B129727), H₂SO₄ (catalyst), reflux | Methyl 4-[4-(octyloxy)phenyl]-4-oxobutanoate |
Reduction of the Ketone Functionality
The ketone group in this compound can be selectively reduced to either a secondary alcohol or completely deoxygenated to a methylene (B1212753) group, depending on the chosen reagents and reaction conditions.
Reduction to a Secondary Alcohol: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that can selectively reduce the ketone to a secondary alcohol without affecting the carboxylic acid or the aromatic ring. libretexts.org This reaction is typically carried out in an alcoholic solvent like methanol or ethanol. beilstein-journals.orgnih.gov The resulting 4-hydroxy-4-[4-(octyloxy)phenyl]butanoic acid can exist in equilibrium with its cyclic form, a γ-lactone. beilstein-journals.orgnih.govnih.gov
Complete Deoxygenation: For the complete removal of the ketone oxygen to form an alkane, more forceful reduction methods are required. The Clemmensen reduction, which employs zinc amalgam and concentrated hydrochloric acid, is particularly effective for aryl-alkyl ketones. wikipedia.orgorgoreview.comlibretexts.org An alternative under basic conditions is the Wolff-Kishner reduction, which involves the formation of a hydrazone intermediate followed by heating with a strong base like potassium hydroxide (B78521) in a high-boiling solvent. wikipedia.orgbyjus.comorganic-chemistry.orgmasterorganicchemistry.com These reactions would yield 4-[4-(octyloxy)phenyl]butanoic acid.
Table 2: Reduction of the Ketone Group
| Transformation | Reagents and Conditions | Product |
|---|---|---|
| Reduction to Alcohol | NaBH₄, Methanol, room temperature | 4-Hydroxy-4-[4-(octyloxy)phenyl]butanoic acid |
| Clemmensen Reduction | Zn(Hg), conc. HCl, heat | 4-[4-(Octyloxy)phenyl]butanoic acid |
| Wolff-Kishner Reduction | H₂NNH₂, KOH, diethylene glycol, heat | 4-[4-(Octyloxy)phenyl]butanoic acid |
Modifications at the Phenyl Ring System
The octyloxy-substituted phenyl ring is susceptible to electrophilic aromatic substitution reactions. The alkoxy group is an activating group and an ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the octyloxy substituent. youtube.comwikipedia.orglibretexts.org Since the para position is already occupied, substitutions will occur at the ortho positions (C-3 and C-5).
Common electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring. libretexts.org
Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) results in the corresponding halogenated derivative. libretexts.org
Friedel-Crafts Acylation: Introduction of an acyl group can be achieved using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride. libretexts.orgchemguide.co.uklibretexts.orgyoutube.com
Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto the aromatic ring using a mixture of dimethylformamide (DMF) and phosphorus oxychloride. thieme-connect.deorganic-chemistry.orgjk-sci.comchemistrysteps.comwikipedia.org
Introduction of Additional Functional Groups for Complex Molecular Architectures
The existing functional groups on this compound can serve as handles to introduce further functionalities, enabling the construction of more intricate molecular structures. For instance, the product of the ketone reduction, 4-hydroxy-4-[4-(octyloxy)phenyl]butanoic acid, possesses a hydroxyl group that can be further functionalized. This alcohol can be converted to a leaving group (e.g., a tosylate) and subsequently displaced by a variety of nucleophiles to introduce new functional groups.
Exploration of Cyclization Reactions to Form Heterocyclic Systems
The 1,4-dicarbonyl relationship in this compound makes it a suitable precursor for the synthesis of various heterocyclic systems.
Pyridazinones: Reaction with hydrazine (B178648) (H₂NNH₂) can lead to the formation of a six-membered dihydropyridazinone ring system through condensation with both the ketone and carboxylic acid functionalities.
Pyrrolidinones and Pyrrolidines: The γ-keto acid can be a starting point for the synthesis of substituted pyrrolidinones and pyrrolidines, which are common motifs in pharmaceuticals. mdpi.comacs.org For example, reductive amination of the ketone, followed by intramolecular cyclization, can lead to the formation of a pyrrolidinone ring.
γ-Butyrolactones: As mentioned earlier, the reduction of the ketone to a hydroxyl group can lead to the spontaneous or acid-catalyzed formation of the corresponding γ-butyrolactone. nih.govacs.orggoogle.com
Advanced Spectroscopic and Structural Characterization of 4 4 Octyloxy Phenyl 4 Oxobutanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR allows for the mapping of the molecular skeleton and the determination of the connectivity and spatial relationships between atoms.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy of 4-[4-(Octyloxy)phenyl]-4-oxobutanoic acid reveals distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two doublets, a characteristic AA'BB' system, due to their coupling with adjacent aromatic protons. The protons of the methylene (B1212753) group adjacent to the carbonyl (C4) and the methylene group adjacent to the carboxylic acid (C2) are expected to appear as distinct triplets, resulting from coupling with their neighboring methylene protons (C3). The octyloxy chain displays a series of signals, including a triplet for the terminal methyl group, a triplet for the methylene group bonded to the ether oxygen, and a complex multiplet region for the remaining six methylene groups. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, which can be confirmed by D₂O exchange.
Interactive ¹H NMR Data Table for this compound (Predicted)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (ortho to C=O) | ~7.95 | Doublet | ~8.8 |
| Aromatic (ortho to O-CH₂) | ~6.95 | Doublet | ~8.8 |
| O-CH₂ -(CH₂)₆-CH₃ | ~4.05 | Triplet | ~6.5 |
| CO-CH₂ -CH₂-COOH | ~3.25 | Triplet | ~6.6 |
| CO-CH₂-CH₂ -COOH | ~2.80 | Triplet | ~6.6 |
| O-CH₂-CH₂ -(CH₂)₅-CH₃ | ~1.80 | Quintet | ~7.0 |
| O-(CH₂)₂-(CH₂ ₅)-CH₂-CH₃ | ~1.45-1.25 | Multiplet | - |
| CH₃ -(CH₂)₆-O- | ~0.90 | Triplet | ~7.0 |
| COOH | ~12.0 | Broad Singlet | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for this compound is expected to show distinct signals for the two carbonyl carbons (ketone and carboxylic acid) at the downfield end. The aromatic carbons will appear in the typical aromatic region, with the carbon attached to the ether oxygen being the most shielded (upfield) and the carbon attached to the acyl group being deshielded (downfield). The carbons of the aliphatic butanoic acid chain and the octyloxy chain will resonate in the upfield region of the spectrum.
Interactive ¹³C NMR Data Table for this compound (Predicted)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C =O (Ketone) | ~196.5 |
| C =O (Carboxylic Acid) | ~178.0 |
| Aromatic C -O | ~163.5 |
| Aromatic C -C=O | ~130.5 |
| Aromatic C -H (ortho to C=O) | ~130.0 |
| Aromatic C -H (ortho to O-CH₂) | ~114.5 |
| C H₂-O (Octyloxy) | ~68.2 |
| C O-C H₂ | ~33.5 |
| C H₂-COOH | ~28.0 |
| O-C H₂-C H₂ | ~29.3 |
| Alkyl Chain Carbons | ~31.8, 29.2, 26.0, 22.6 |
| C H₃ (Octyloxy) | ~14.1 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To unequivocally assign all proton and carbon signals and to confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is employed. researchgate.netresearchgate.net
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. chemicalbook.com For this compound, COSY would show correlations between the adjacent aromatic protons, between the protons on C2 and C3 of the butanoic acid chain, and sequentially along the octyloxy chain, confirming the connectivity of the aliphatic protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C). chemicalbook.com This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~4.05 ppm would show a cross-peak with the carbon signal at ~68.2 ppm, confirming their assignment as the O-CH₂ group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. chemicalbook.com HMBC is vital for connecting the different structural fragments. Key correlations would be expected from the aromatic protons ortho to the carbonyl group to the ketone carbon (C4), and from the O-CH₂ protons to the aromatic carbon attached to the ether oxygen.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This is particularly useful for confirming the substitution pattern on the aromatic ring. For example, a NOESY correlation between the O-CH₂ protons and the adjacent aromatic protons would confirm their proximity and support the para-substitution pattern.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uobabylon.edu.iq The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands. A very broad absorption in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid dimer. nist.gov Two distinct C=O stretching vibrations would be observed: one for the aromatic ketone around 1675 cm⁻¹ and another for the carboxylic acid around 1710 cm⁻¹. The presence of the aromatic ring is confirmed by C=C stretching absorptions in the 1600-1450 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. The aliphatic C-H stretching of the octyloxy and butanoic acid chains would appear as strong bands in the 2950-2850 cm⁻¹ region. A strong band around 1250 cm⁻¹ is indicative of the aryl-alkyl ether C-O stretching.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uobabylon.edu.iq The chromophore in this compound is the p-octyloxybenzoyl system. This conjugated system is expected to show two main absorption bands. A strong absorption band (π → π* transition) is predicted to appear in the range of 270-290 nm. uobabylon.edu.iqutoronto.ca This is due to the electronic transition from the π bonding orbitals to the π* antibonding orbitals of the aromatic ring and carbonyl group. A weaker, longer-wavelength absorption (n → π* transition), corresponding to the promotion of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital, is expected around 320-340 nm. masterorganicchemistry.comresearchgate.net The alkoxy (octyloxy) group, being an auxochrome, typically causes a bathochromic (red) shift in the π → π* transition compared to the unsubstituted benzoyl group. uobabylon.edu.iq
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular formula of this compound is C₁₈H₂₆O₄, which corresponds to a molecular weight of 306.40 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 306.
The fragmentation pattern would provide further structural confirmation. Key fragmentation pathways would likely involve:
Alpha-cleavage adjacent to the ketone, leading to the formation of a stable acylium ion at m/z 191, corresponding to the [CH₃(CH₂)₇OC₆H₄CO]⁺ fragment. This is often a prominent peak in the spectra of aryl ketones.
McLafferty rearrangement , if sterically feasible, involving the transfer of a gamma-hydrogen from the butanoic acid chain to the carbonyl oxygen, followed by cleavage.
Cleavage of the ether bond, resulting in fragments corresponding to the octyl chain and the remaining phenolic structure.
Loss of water (H₂O) from the carboxylic acid group.
Loss of the butanoic acid side chain.
Analysis of these characteristic fragments allows for the piecing together of the molecular structure, corroborating the findings from NMR and IR spectroscopy.
X-ray Crystallography for Solid-State Structural Determination and Crystal Engineering
A comprehensive search of scientific literature and crystallographic databases was conducted to obtain X-ray crystallography data for this compound. This investigation aimed to detail its solid-state structure, including unit cell parameters, space group, and intermolecular interactions, which are crucial for understanding its crystal engineering potential.
Despite a thorough search, no specific experimental X-ray crystallography data for this compound has been deposited in publicly accessible databases or published in the reviewed scientific literature. Therefore, a detailed analysis of its crystal structure, including the generation of a crystallographic data table, cannot be provided at this time.
Key aspects that would be investigated using X-ray crystallography include:
Hydrogen Bonding: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor. X-ray diffraction would identify the hydrogen bonding motifs, such as the common carboxylic acid dimer synthon, and any other interactions involving the keto group or the ether oxygen.
π-π Stacking: The presence of the phenyl ring suggests the possibility of π-π stacking interactions, which would play a significant role in the supramolecular assembly. The geometry and distance of these interactions would be quantifiable.
Van der Waals Interactions: The long alkyl chain of the octyloxy group would primarily interact through weaker van der Waals forces, influencing the lamellar or interdigitated packing of these chains.
Without experimental data, any discussion on the specific supramolecular architecture, synthons, or crystal engineering strategies for this compound remains speculative. Further research, including the successful crystallization and subsequent X-ray diffraction analysis of this compound, is required to provide these critical structural insights.
Computational Chemistry and Theoretical Modeling of 4 4 Octyloxy Phenyl 4 Oxobutanoic Acid
Quantum Mechanical Studies
Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 4-[4-(octyloxy)phenyl]-4-oxobutanoic acid. q-chem.com
The total energy and dipole moment are key electronic properties derived from these calculations. The dipole moment, in particular, influences the molecule's solubility and its ability to participate in dipole-dipole interactions.
Table 1: Calculated Electronic Properties of this compound
| Property | Calculated Value |
| Total Energy (Hartree) | -1075.45 |
| Dipole Moment (Debye) | 3.25 D |
| Polarizability (α) | 45.8 ų |
| Point Group | C1 |
Note: These values are hypothetical and representative of what would be obtained from DFT calculations.
The presence of rotatable bonds in the butanoic acid and octyloxy chains of this compound gives rise to multiple possible conformations. Conformer analysis aims to identify the most stable three-dimensional arrangements of the molecule. By systematically rotating the dihedral angles of the flexible chains and calculating the corresponding energies, a potential energy surface can be mapped. This landscape reveals the low-energy, and therefore more populated, conformers. The global minimum on this surface represents the most stable conformation of the molecule in the gas phase. Such studies are crucial for understanding how the molecule might adopt specific shapes to fit into a binding site of a protein.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated in a reaction with an electrophile, while the LUMO is the orbital that is most likely to accept an electron from a nucleophile. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, influenced by the electron-donating octyloxy group. This suggests that the phenyl ring is susceptible to electrophilic attack. The LUMO, conversely, is anticipated to be centered on the carbonyl group and the carboxylic acid moiety, indicating these are the most probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net
Table 2: Frontier Molecular Orbital Properties of this compound
| Orbital | Energy (eV) | Description |
| HOMO | -6.2 eV | Primarily located on the octyloxy-substituted phenyl ring. |
| LUMO | -1.8 eV | Primarily located on the keto-carboxylic acid moiety. |
| HOMO-LUMO Gap | 4.4 eV | Indicates moderate chemical reactivity. |
Note: These values are hypothetical and representative of typical FMO calculations.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
While quantum mechanical calculations are excellent for single molecules, molecular dynamics (MD) simulations are employed to study the behavior of molecules over time, particularly their flexibility and interactions with their environment. researchgate.netacs.org An MD simulation of this compound would involve placing the molecule in a simulated box of solvent, typically water, to mimic physiological conditions.
The simulation would track the movements of every atom in the system over a period of nanoseconds or even microseconds. This allows for the observation of the conformational changes in the flexible octyloxy and butanoic acid chains. The long alkyl chain is expected to exhibit significant hydrophobic collapse in an aqueous environment, while the polar carboxylic acid head would form hydrogen bonds with water molecules. MD simulations provide a dynamic picture of how the molecule behaves in solution, which is crucial for understanding its transport and interaction with biological membranes and proteins.
Prediction of Spectroscopic Parameters (e.g., NMR shielding, vibrational frequencies)
Computational methods can predict spectroscopic data, which can be used to verify experimental findings or to aid in the interpretation of spectra.
NMR Shielding: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool for structure elucidation. mdpi.comnih.govnyu.edunih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. nih.gov These predictions can help in assigning the peaks in an experimental spectrum to specific atoms in the molecule.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Groups in this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 12.1 | 178.5 |
| Aromatic Protons (ortho to C=O) | 7.9 | 130.2 |
| Aromatic Protons (ortho to -O-) | 6.9 | 114.5 |
| Methylene (B1212753) adjacent to C=O | 3.2 | 33.8 |
| Methylene adjacent to -COOH | 2.8 | 29.5 |
| Methylene adjacent to ether oxygen | 4.0 | 68.3 |
| Terminal Methyl of Octyl Chain | 0.9 | 14.1 |
Note: These are estimated chemical shifts based on typical values for these functional groups.
Vibrational Frequencies: The calculation of vibrational frequencies can predict the infrared (IR) and Raman spectra of a molecule. researchgate.netekb.egnumberanalytics.com Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds. The predicted frequencies can be compared with experimental IR spectra to confirm the presence of key functional groups. For instance, characteristic stretching frequencies for the C=O (ketone), C=O (carboxylic acid), O-H (carboxylic acid), and C-O (ether) bonds can be computationally identified. ekb.egsmu.edu
Table 4: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Functional Group |
| O-H Stretch | 3300-2500 (broad) | Carboxylic Acid |
| C-H Stretch (Aromatic) | 3100-3000 | Phenyl Ring |
| C-H Stretch (Aliphatic) | 2950-2850 | Octyl and Butanoic Chains |
| C=O Stretch | 1710 | Carboxylic Acid |
| C=O Stretch | 1685 | Ketone |
| C-O Stretch | 1250 | Ether |
Note: These are typical frequency ranges for the specified functional groups.
Ligand Docking and Molecular Modeling for Investigating Potential Molecular Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when it binds to a target molecule, which is typically a protein. mdpi.comnih.govresearchgate.net This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action.
For this compound, docking studies could be performed against various enzymes or receptors where fatty acids or similar structures are known to bind. jcu.edu The molecule possesses distinct regions that can engage in different types of interactions:
The Carboxylic Acid: This polar head group can act as a hydrogen bond donor and acceptor, forming strong interactions with polar amino acid residues like arginine, lysine, serine, or asparagine in a protein's active site. mdpi.com
The Phenyl Ring: The aromatic ring can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.
The Octyloxy Chain: This long, flexible, and hydrophobic tail can fit into hydrophobic pockets within the protein, forming van der Waals interactions.
The Keto Group: The carbonyl oxygen can also act as a hydrogen bond acceptor.
A docking simulation would generate multiple possible binding poses, which are then scored based on the predicted binding affinity. The results can provide a hypothesis about the biological activity of the compound and guide the design of more potent analogs.
Assessment of Nonlinear Optical (NLO) Properties through Computational Methods
The evaluation of the nonlinear optical (NLO) properties of this compound is a critical step in understanding its potential for applications in photonics and optoelectronics. Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides a powerful, non-destructive, and cost-effective means to predict and analyze the NLO response of molecular systems before their synthesis. This theoretical approach allows for the investigation of structure-property relationships, guiding the design of new materials with enhanced NLO characteristics.
The NLO response of a molecule is determined by its reaction to an applied external electric field, such as that from a high-intensity laser. This response is described by the induced dipole moment, which can be expressed as a power series of the electric field strength. The coefficients of this series are the polarizability (α) and the first (β) and second (γ) hyperpolarizabilities, which quantify the linear and nonlinear optical responses, respectively.
Computational methods are employed to calculate these key parameters. A typical approach involves:
Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is achieved by finding the minimum energy conformation using a selected DFT functional and basis set.
Property Calculation: Once the geometry is optimized, the same level of theory is used to compute the electric dipole moment (μ), the linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities.
For organic molecules like this compound, which possess a donor-π-acceptor (D-π-A) like architecture, the choice of the DFT functional is crucial for obtaining accurate NLO properties. Long-range corrected functionals, such as CAM-B3LYP, are often preferred as they can more accurately describe charge-transfer excitations that are fundamental to the NLO response in such systems. The basis set, which describes the atomic orbitals, also plays a significant role, with larger and more flexible basis sets like 6-311++G(d,p) generally providing more accurate results.
The key computed NLO parameters include:
Dipole Moment (μ): Indicates the asymmetry in the molecular charge distribution, a prerequisite for second-order NLO activity.
Average Polarizability (⟨α⟩): Represents the linear response of the electron cloud to the electric field.
First Hyperpolarizability (β₀): The primary determinant of the second-order NLO response, crucial for effects like second-harmonic generation (SHG). It is a tensor quantity, and often the total or static first hyperpolarizability is reported.
Second Hyperpolarizability (γ): Governs the third-order NLO response, relevant for applications such as third-harmonic generation and optical Kerr effect.
The calculated values for these properties provide insight into the molecule's potential as an NLO material. A large first hyperpolarizability (β₀) value is indicative of a strong second-order NLO response. Theoretical studies on similar butanoic acid derivatives and other organic chromophores have shown that the presence of electron-donating groups (like the octyloxy group) and electron-withdrawing groups connected by a π-conjugated system can lead to significant NLO activity. jcsp.org.pk
The computational assessment for this compound would involve calculating the components of these tensors and then determining the orientationally averaged or total values. The results would typically be presented in a tabular format, allowing for comparison with other known NLO materials.
Table 1: Theoretically Calculated NLO Properties
This interactive table would present the computationally determined nonlinear optical properties of the compound. Since specific research data for this exact molecule is not available in the provided search results, representative parameters and units are shown. The values would be populated based on actual DFT calculations from a scientific study.
| Parameter | Symbol | Unit | Calculated Value |
| Dipole Moment | μ | Debye | Value from calculation |
| Average Polarizability | ⟨α⟩ | a.u. | Value from calculation |
| Total First Hyperpolarizability | β₀ | a.u. | Value from calculation |
| Total Second Hyperpolarizability | γ | a.u. | Value from calculation |
The theoretical investigation into the NLO properties of this compound is a foundational step. These computational predictions would ideally be corroborated by experimental measurements to fully validate the material's potential for NLO applications.
Reaction Mechanisms and Kinetics of 4 4 Octyloxy Phenyl 4 Oxobutanoic Acid
Mechanistic Investigations of Oxidation Reactions
Mechanistic studies on the oxidation of 4-oxo-4-phenylbutanoic acid, a model for its octyloxy derivative, have been conducted using various chromium(VI) based oxidizing agents in an aqueous acetic acid medium. These studies reveal a consistent pattern of reactivity governed by several key factors.
The oxidation of 4-oxo-4-phenylbutanoic acid is significantly influenced by the concentration of hydrogen ions, with the reaction being catalyzed by acid. zenodo.org Kinetic studies consistently demonstrate that the reaction order with respect to the hydrogen ion concentration [H+] is one. zenodo.orgorientjchem.orgderpharmachemica.comscholarsresearchlibrary.com This linear increase in the reaction rate with increasing [H+] is attributed to two primary functions of the acid catalyst. orientjchem.orgderpharmachemica.com
Firstly, the acid protonates the oxidizing agent, such as Tripropylammonium Fluorochromate (TriPAFC), forming a more potent oxidant, TriPAFCH+. Secondly, the acid catalyzes the enolization of the keto-acid, which is believed to be the reactive form of the substrate. orientjchem.orgderpharmachemica.com The rate of this acid-catalyzed enolization has been found to be faster than the rate of oxidation itself. orientjchem.org
The choice of oxidizing agent is crucial in the oxidation of 4-oxo-4-phenylbutanoic acid. Agents like Tripropylammonium Fluorochromate (TriPAFC) and Benzimidazolium Fluorochromate (BIFC) have proven to be efficient for this transformation. zenodo.orgorientjchem.orgscholarsresearchlibrary.com These reagents are part of a class of chromium(VI) compounds that are versatile and effective for oxidizing a wide range of organic functional groups. derpharmachemica.comscholarsresearchlibrary.com
Studies show that the stoichiometry of the reaction between the oxo-acid and both TriPAFC and BIFC is 1:1, with the primary oxidation product being benzoic acid. zenodo.orgorientjchem.org The reaction mechanism is believed to involve an attack of the oxidant on the enol form of the keto-acid. orientjchem.org These modern oxidizing agents offer advantages such as shorter reaction times, high yields, and efficiency in terms of the amount of oxidant and solvent required. derpharmachemica.comscholarsresearchlibrary.com
The polarity of the solvent medium plays a significant role in the reaction kinetics. The oxidation is typically studied in binary mixtures of acetic acid and water. Research has shown that the reaction rate increases markedly as the proportion of acetic acid in the solvent mixture increases. zenodo.orgorientjchem.orgderpharmachemica.comscholarsresearchlibrary.com This corresponds to a decrease in the dielectric constant, or polarity, of the medium. orientjchem.org
This observation suggests an interaction between a positive ion and a dipolar molecule. orientjchem.org The lower dielectric constant of the medium facilitates both the formation of the protonated oxidant (e.g., TriPAFCH+) and the enolisation of the 4-oxo-acid, both of which contribute to the enhancement of the reaction rate. orientjchem.orgderpharmachemica.com The linear relationship observed when plotting the logarithm of the rate constant against the inverse of the dielectric constant supports the model of an ion-dipole interaction in the rate-determining step. orientjchem.orgderpharmachemica.com
Table 1: Effect of Solvent Composition on the Rate of Oxidation of 4-oxo-4-phenylbutanoic acid at 303 K
| % Acetic Acid (v/v) | Dielectric Constant (D) | k₁ x 10⁻⁴ (s⁻¹) |
|---|---|---|
| 50 | 37.8 | 6.83 |
| 60 | 31.5 | 10.9 |
| 70 | 25.2 | 19.8 |
| 80 | 18.9 | 41.6 |
Data derived from studies on the parent compound, 4-oxo-4-phenylbutanoic acid, using Tripropylammonium Fluorochromate as the oxidant. orientjchem.org
Kinetic Studies and Rate Law Determination
Kinetic studies are essential for elucidating the reaction mechanism by determining the mathematical relationship between the rate of a reaction and the concentration of the reactants.
For the oxidation of 4-oxo-4-phenylbutanoic acid by both TriPAFC and BIFC in an acidic medium, kinetic studies have consistently shown that the reaction is first order with respect to each of the reactants: the oxidizing agent, the oxo-acid (substrate), and the hydrogen ion. zenodo.orgorientjchem.orgderpharmachemica.comscholarsresearchlibrary.com
The reaction is typically monitored under pseudo-first-order conditions, with a large excess of the oxo-acid over the oxidant. orientjchem.org The pseudo-first-order rate constant (k_obs) is determined from the linear plots of the logarithm of the oxidant concentration versus time. orientjchem.org The first-order dependence on the substrate is confirmed by the linear plot of k_obs versus the concentration of the oxo-acid, which passes through the origin. derpharmachemica.com
Based on these findings, the experimental rate law for the oxidation can be expressed as:
Rate = k [Oxidant] [4-oxo-acid] [H+]
This rate law is consistent with a proposed mechanism where the rate-determining step involves the interaction of the protonated oxidant with the enol form of the 4-oxo-acid. orientjchem.org
Table 2: Kinetic Data for the Oxidation of 4-oxo-4-phenylbutanoic acid at 303 K
| [Oxidant] x 10³ (mol dm⁻³) | [4-oxo-acid] x 10² (mol dm⁻³) | [H⁺] (mol dm⁻³) | k_obs x 10⁻⁴ (s⁻¹) |
|---|---|---|---|
| 1.0 | 2.0 | 0.5 | 6.83 |
| 1.5 | 2.0 | 0.5 | 6.89 |
| 2.0 | 2.0 | 0.5 | 6.92 |
| 2.5 | 2.0 | 0.5 | 6.85 |
| 1.0 | 1.2 | 0.5 | 4.10 |
| 1.0 | 1.6 | 0.5 | 5.46 |
| 1.0 | 2.4 | 0.5 | 8.20 |
| 1.0 | 2.8 | 0.5 | 9.56 |
| 1.0 | 2.0 | 0.25 | 3.42 |
| 1.0 | 2.0 | 0.75 | 10.2 |
| 1.0 | 2.0 | 1.00 | 13.7 |
| 1.0 | 2.0 | 1.25 | 17.1 |
Data derived from studies on the parent compound, 4-oxo-4-phenylbutanoic acid, using Tripropylammonium Fluorochromate as the oxidant. orientjchem.orgderpharmachemica.com
Determination of Rate Constants at Varying Temperatures
The rate of a chemical reaction is highly dependent on temperature. For the oxidation of 4-oxo-4-phenylbutanoic acid, a close structural analog of 4-[4-(Octyloxy)phenyl]-4-oxobutanoic acid, kinetic studies have been performed at various temperatures to determine the second-order rate constants (k₂). These studies provide a valuable framework for understanding how the rate of reactions involving the title compound might change with temperature. scholarsresearchlibrary.comderpharmachemica.comorientjchem.org
The data from the oxidation of 4-oxo-4-phenylbutanoic acid by Tripropylammonium fluorochromate in an aqueous acetic acid medium are presented below. orientjchem.org It is important to note that while the octyloxy group in this compound would likely influence the absolute values of these rate constants, the general trend of increasing reaction rate with increasing temperature is expected to be similar. The electron-donating nature of the octyloxy group could potentially increase the rate of oxidation compared to the unsubstituted phenyl compound.
Table 1: Second-Order Rate Constants for the Oxidation of 4-Oxo-4-phenylbutanoic Acid at Different Temperatures
| Temperature (K) | k₂ (x 10⁻³ dm³ mol⁻¹ s⁻¹) |
|---|---|
| 298 | 2.45 |
| 303 | 3.80 |
| 308 | 5.89 |
| 313 | 9.15 |
Data sourced from a study on the oxidation of 4-oxo-4-phenylbutanoic acid and presented here for comparative purposes. orientjchem.org
Thermodynamic Parameter Determination (Activation Energy, Enthalpy, Entropy, Gibbs Free Energy)
Thermodynamic parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡) provide crucial insights into the transition state and the feasibility of a reaction. These parameters have been calculated for the oxidation of 4-oxo-4-phenylbutanoic acid using the Arrhenius and Eyring equations based on the temperature-dependent rate constants. scholarsresearchlibrary.comderpharmachemica.comorientjchem.org
The values obtained for the oxidation of 4-oxo-4-phenylbutanoic acid are detailed in the table below. orientjchem.org For this compound, the electron-donating octyloxy group would likely lower the activation energy for reactions involving the aromatic ring, such as electrophilic substitution, by stabilizing the carbocation intermediate. The impact on the entropy of activation would depend on the specific reaction mechanism and the degree of ordering in the transition state.
Table 2: Thermodynamic Parameters for the Oxidation of 4-Oxo-4-phenylbutanoic Acid
| Parameter | Value |
|---|---|
| Activation Energy (Ea) | 58.4 kJ mol⁻¹ |
| Enthalpy of Activation (ΔH‡) | 55.9 kJ mol⁻¹ |
| Entropy of Activation (ΔS‡) | -118 J K⁻¹ mol⁻¹ |
| Gibbs Free Energy of Activation (ΔG‡) | 91.2 kJ mol⁻¹ |
Data sourced from a study on the oxidation of 4-oxo-4-phenylbutanoic acid and presented here for comparative purposes. orientjchem.org
Enolization Kinetics and Mechanisms
Enolization, the process by which a ketone is converted to its enol tautomer, is a critical step in many reactions of carbonyl compounds. The rate of enolization of 4-oxo-4-phenylbutanoic acid has been determined to be first order with respect to the substrate and H⁺ ions, but zero order with respect to bromine in bromination reactions. derpharmachemica.comorientjchem.org This indicates that the rate-determining step is the formation of the enol.
The mechanism of enolization can be either acid-catalyzed or base-catalyzed. In an acidic medium, the carbonyl oxygen is protonated, making the α-hydrogens more acidic and facilitating their removal to form the enol. libretexts.orgmasterorganicchemistry.com Under basic conditions, a base removes an α-hydrogen to form an enolate ion, which is then protonated to yield the enol. youtube.com
For this compound, the enolization process would involve the hydrogens on the carbon atom adjacent to the phenyl-substituted carbonyl group. The electronic effect of the para-octyloxy group, being electron-donating, would slightly decrease the acidity of the α-hydrogens compared to the unsubstituted compound, potentially affecting the rate of enolization.
Exploration of Other Electrophilic and Nucleophilic Reactions
Nucleophilic Reactions: The two primary sites for nucleophilic attack in this compound are the carbonyl carbon of the ketone and the carbonyl carbon of the carboxylic acid.
Reactions at the Ketonic Carbonyl Group: This carbonyl group can undergo nucleophilic addition reactions. However, the adjacent bulky phenyl group may offer some steric hindrance.
Reactions at the Carboxylic Acid Carbonyl Group: The carboxylic acid can undergo nucleophilic acyl substitution. The hydroxyl group of the carboxylic acid is a poor leaving group, but it can be converted into a better leaving group to facilitate reactions. libretexts.org For instance, reaction with thionyl chloride can convert the carboxylic acid to an acyl chloride, which is much more reactive towards nucleophiles. libretexts.org This allows for the synthesis of esters, amides, and anhydrides. jove.commasterorganicchemistry.comjove.com
Advanced Materials Science Research Involving 4 4 Octyloxy Phenyl 4 Oxobutanoic Acid
Potential as a Monomer or Precursor in Polymer Synthesis
The molecular architecture of 4-[4-(octyloxy)phenyl]-4-oxobutanoic acid, featuring a reactive carboxylic acid functional group, makes it a prime candidate for use as a monomer in various polymerization reactions. This potential allows for the creation of polymers with tailored properties, influenced significantly by the presence of the long octyloxy side chains.
While specific polymerization studies utilizing this compound as the sole monomer are not extensively documented, its functional groups suggest viability in several established polymerization mechanisms. The terminal carboxylic acid group is particularly suited for condensation polymerization. Through reactions with diols or diamines, it can form polyesters or polyamides, respectively. In this process, the carboxylic acid reacts to form an ester or amide linkage, creating the repeating unit of the polymer chain while eliminating a small molecule, such as water.
Furthermore, the aromatic phenyl ring suggests potential, under certain conditions, for polymerization via electrophilic substitution reactions, similar to Friedel-Crafts catalysis, to form polyarylethylenes or related structures. The specific mechanism and resulting polymer would depend heavily on the chosen co-monomers and reaction conditions.
The incorporation of long, flexible side chains like the octyloxy group is a well-established strategy in polymer chemistry to control the final properties of the material. nih.gov These chains act as "internal plasticizers," inserting themselves between the main polymer backbones and thereby reducing strong intermolecular interactions. researchgate.net This has several profound effects on the resulting polymer's characteristics.
Conjugated polymers, for instance, require such side chains to become soluble in common organic solvents, which is crucial for solution-based processing and the fabrication of devices like organic solar cells. nih.govresearchgate.net The length and structure of these side chains significantly influence solubility, molecular packing in the solid state, and ultimately, the material's mechanical and electronic properties. nih.govnih.gov
Generally, increasing the length or bulkiness of alkyl or alkoxy side chains leads to:
Enhanced Solubility: Longer side chains increase the entropy of the polymer in solution, making it more soluble and easier to process. nih.govresearchgate.net
Improved Processability: The plasticizing effect of the side chains can lower the glass transition temperature (Tg), making the polymer softer and more amenable to forming uniform thin films. nih.govresearchgate.net
Modified Morphology: Side chains disrupt the close packing of the polymer backbones, which can hinder crystallization but also influence the orientation and stacking of polymer chains, affecting electronic properties like charge carrier mobility. researchgate.netnih.govencyclopedia.pub
Increased Ductility: Polymers with longer side chains tend to be less brittle and can withstand greater strain before cracking. nih.gov
Table 1: General Effects of Alkoxy/Alkyl Side Chains on Polymer Properties
Property Effect of Increasing Side Chain Length/Bulkiness Underlying Reason Reference Solubility Increases Interrupts intermolecular forces and increases entropy in solution. [4, 5] Processability Improves Lowers glass transition temperature (Tg), leading to softer materials. [3, 4] Crystallinity Often Decreases Steric hindrance from bulky chains disrupts ordered packing of backbones. [1, 4] Mechanical Ductility Increases Acts as an internal plasticizer, reducing brittleness. nih.gov Charge Mobility Variable Highly dependent on the balance between solubility and solid-state packing. Can decrease due to disordered morphology or increase if favorable packing is induced. [2, 5]
Integration into Liquid Crystalline Phases and Mesophase Behavior
The structure of this compound is characteristic of a mesogen, a molecule that can form liquid crystal phases. This behavior arises from the combination of a rigid core (the phenyl rings) and a flexible terminal chain (the octyloxy group). This molecular anisotropy allows the molecules to exhibit orientational order, a hallmark of liquid crystals. nih.govmdpi.com
In homologous series of compounds with varying alkoxy chain lengths, the length of the chain is a critical determinant of the type of mesophase (e.g., nematic, smectic) and the temperature range over which it is stable. nih.govkoreascience.krmdpi.com The flexible octyloxy chain provides the necessary fluidity while the rigid core promotes anisotropic packing. For example, in many systems, longer alkyl or alkoxy chains tend to stabilize smectic phases, where molecules are organized into layers. mdpi.comkoreascience.kr The presence of the terminal carboxylic acid group can also promote liquid crystallinity through the formation of hydrogen-bonded dimers, which effectively elongates the rigid core.
Supramolecular Assembly and Self-Organization Studies
Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. nih.govnih.gov this compound is an excellent candidate for such studies due to its capacity for forming strong, directional hydrogen bonds and its potential for ordered packing.
The most significant non-covalent interaction available to this molecule is the hydrogen bond, enabled by its terminal carboxylic acid group. Carboxylic acids are well-known to form highly stable, centrosymmetric dimers through a pair of O-H···O hydrogen bonds. nih.gov This dimerization effectively doubles the length of the molecular unit, which can have a profound impact on its self-assembly and liquid crystalline properties.
Beyond simple dimerization, these hydrogen bonds can connect molecules into extended one- or two-dimensional networks. koreascience.krsemanticscholar.org The interplay between the strong, directional hydrogen bonding of the acid groups and the weaker van der Waals forces governing the packing of the octyloxy chains and phenyl rings dictates the final supramolecular architecture. semanticscholar.org
Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. nih.govrsc.org The predictable and robust nature of the carboxylic acid dimer makes it a powerful and reliable tool (a "supramolecular synthon") for building molecular solids.
Development of Functional Materials for Optoelectronic Applications
The core structure of this compound is particularly amenable to modification for creating materials used in optoelectronics. A key application is in the formulation of photopolymerizable resins, which are liquid monomers that solidify upon exposure to light. This process, known as radiation curing, is valued for being fast, energy-efficient, and environmentally friendly. google.com Derivatives of the subject compound, particularly iodonium (B1229267) salts, are instrumental as photoinitiators that trigger this solidification process. google.comuvabsorber.com
Research has led to the synthesis of asymmetric diaryliodonium salts, such as (4-octyloxyphenyl)phenyliodonium hexafluoroantimonate, derived from precursors like 4-octyloxy benzene (B151609). google.com These iodonium salts function as highly efficient cationic photoinitiators. google.comuvabsorber.com Upon irradiation with ultraviolet (UV) light, the cation of the iodonium salt absorbs the energy, causing the compound to break down. nih.gov This cleavage generates reactive species, including superacids, which can initiate a chain reaction polymerization of monomers like epoxides. uvabsorber.comuychem.com
The effectiveness of these photoinitiators depends on their chemical structure, which influences their light absorption properties (maximum absorption wavelength and molar extinction coefficient) and solubility in the monomer formulation. nih.gov For instance, a three-component initiating system using (4-octyloxyphenyl)phenyliodonium hexafluoroantimonate (OPPI), camphorquinone (B77051) (CQ), and an oligomeric diol was found to effectively cure specialized resins. nih.gov While these resins showed benefits like being more hydrophobic and having lower shrinkage stress, they were mechanically weaker than some conventional systems. nih.gov The design of iodonium salts is an active area of research, with efforts focused on modifying their structure to improve light absorption at wavelengths produced by safe and eco-friendly near-UV or visible light LEDs. nih.gov
| Component | Chemical Name/Type | Function | Reference |
|---|---|---|---|
| Photoinitiator | (4-octyloxyphenyl)phenyliodonium hexafluoroantimonate (OPPI) | Absorbs light to generate reactive species that initiate polymerization. | nih.gov |
| Photosensitizer | Camphorquinone (CQ) | Absorbs light at a different wavelength and transfers energy to the photoinitiator, broadening the system's sensitivity. | nih.gov |
| Co-reactant | Oligomeric diol (e.g., poly(tetrahydrofuran)) | Participates in the polymerization process, influencing the final properties of the cured material. | nih.gov |
Dual-cure resin systems are advanced materials that polymerize through two different mechanisms, typically a combination of light-curing and a chemical reaction that proceeds in the absence of light (a "dark cure"). google.com This dual mechanism ensures complete curing even in areas that light cannot reach, which is critical in applications like dental cements for luting fiber-reinforced posts. nih.gov
Iodonium salts are particularly well-suited for these systems due to their unique dual reaction mechanism. Upon UV exposure, they can undergo both homolytic (symmetric) and heterolytic (asymmetric) cleavage. uychem.com This process generates not only superacids for cationic polymerization but also reactive free radicals that can initiate acrylate-based curing. uychem.com This allows for the creation of hybrid curing systems. uychem.com
The inclusion of an iodonium salt, such as diphenyliodonium (B167342) hexafluorphosphate (DPIHFP), into commercial dual-polymerizing self-adhesive resin cements has been shown to significantly improve their physical properties. nih.gov One study found that adding 0.5 mol% of DPIHFP to a resin cement increased the degree of conversion, push-out bond strength, and microhardness, while also reducing degradation in a solvent. nih.gov These enhancements are crucial for the long-term clinical performance of such materials. nih.govresearchgate.net
| Property | Outcome | Significance | Reference |
|---|---|---|---|
| Degree of Conversion | Increased | Ensures more complete polymerization for a stronger, more stable material. | nih.gov |
| Push-out Bond Strength | Increased | Improves the adhesion of the cement to the dental substrate. | nih.gov |
| Microhardness | Increased | Indicates a harder, more durable surface. | nih.gov |
| Solvent Degradation | Decreased | Suggests better long-term stability and resistance to chemical breakdown. | nih.gov |
Research into Lipid Nanoparticle (LNP) Components as Non-Cationic Helper Lipids
Lipid nanoparticles (LNPs) are advanced drug delivery vehicles, essential for therapies involving nucleic acids like mRNA and siRNA. nih.gov A typical LNP formulation consists of four main components: an ionizable cationic lipid to encapsulate the nucleic acid, cholesterol to provide stability, a PEGylated lipid to increase circulation time, and a non-cationic "helper" lipid. biochempeg.comnih.gov
The term "helper lipid" broadly covers a range of non-cationic lipids, such as phospholipids, that are crucial to the LNP's structure and function. nih.gov These lipids are not merely structural fillers; they play a vital role in particle stability and the effective intracellular delivery of the cargo. researchgate.net For example, helper lipids can influence the fluidity of the LNP membrane, modulate its integrity, and promote the release of the nucleic acid from the endosome into the cell's cytoplasm. broadpharm.com
Research has shown that the choice of helper lipid is critical for the successful encapsulation of siRNA. Polar lipids like dioleoyl phosphatidylethanolamine (B1630911) (DOPE) and dioleoylphosphatidylcholine (DOPC) allow for effective entrapment, whereas non-polar lipids are ineffective. liposomes.ca The helper lipid contributes to forming stable complexes with the siRNA and ionizable lipid, which is a prerequisite for functioning LNP systems. liposomes.ca Different helper lipids can impart different properties; for example, cone-shaped lipids like DOPE can promote the formation of non-bilayer structures that facilitate endosomal escape, while cylindrical lipids like phosphatidylcholine can provide greater bilayer stability for in vivo applications. researchgate.net
| Helper Lipid | Chemical Class | Primary Function(s) | Reference |
|---|---|---|---|
| DSPC (Distearoylphosphatidylcholine) | Phospholipid (Cylindrical Shape) | Provides bilayer stability; serves as a structural component. | biochempeg.comresearchgate.net |
| DOPE (Dioleoylphosphatidylethanolamine) | Phospholipid (Cone Shape) | Promotes endosomal release by favoring hexagonal phase formation. | researchgate.net |
| Cholesterol | Sterol | Enhances particle stability and membrane rigidity; fills voids between lipids. | researchgate.netbroadpharm.com |
| DOPC (Dioleoylphosphatidylcholine) | Phospholipid | Aids in the stable encapsulation of nucleic acid cargo. | liposomes.ca |
Biochemical and Pharmacological Investigations of 4 4 Octyloxy Phenyl 4 Oxobutanoic Acid Mechanism Based Research
Structure-Activity Relationship (SAR) Studies of Phenyloxobutanoic Acid Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For phenyloxobutanoic acid derivatives, these studies have been crucial in identifying key structural features that govern their inhibitory potency against target enzymes. nih.gov
Research has shown that the general scaffold of a 4-aryl-4-oxobutanoic acid is a promising starting point for developing enzyme inhibitors. nih.gov SAR studies on this class of compounds have highlighted several critical molecular features:
The Carboxylic Acid Moiety: The acidic group is considered essential for the inhibitory activity, likely participating in crucial binding interactions within the enzyme's active site. nih.gov
The Phenyl Ring: Substitutions on the phenyl ring significantly impact potency. The nature, position, and size of the substituents can alter the electronic properties and steric profile of the molecule, influencing how it fits into the target enzyme. nih.gov For instance, in related phenylpropanoic acid derivatives, the steric bulk of substituents on the distal benzene (B151609) ring was found to have an important influence on activity at peroxisome proliferator-activated receptors (PPAR). nih.gov
The Alkoxy Chain: In the case of 4-[4-(octyloxy)phenyl]-4-oxobutanoic acid, the long octyloxy tail is a key feature. Lipophilicity, conferred by such alkyl chains, is a known factor that can influence a compound's ability to cross cellular membranes and its rate of incorporation into cells. uc.pt In studies of other phenolic acid esters, the length of the ester moiety was shown to affect biological properties. uc.pt The octyloxy group in this compound provides a significant hydrophobic character, which can be critical for interaction with hydrophobic pockets within the target enzyme.
SAR studies on related 4-phenyl-4-oxo-butanoic acid derivatives have led to the development of highly potent inhibitors of kynurenine (B1673888) 3-hydroxylase, demonstrating the value of systematic structural modification. nih.govcapes.gov.br For example, the introduction of specific substituents, such as dichloro groups on the phenyl ring, has produced compounds with significant inhibitory activity. nih.govcapes.gov.br
Table 1: Key Structural Features and Their Inferred Activity Contribution in Phenyloxobutanoic Acid Derivatives
| Structural Feature | Role in Biological Activity | Source |
| Carboxylic Acid | Essential for binding to the enzyme's active site. | nih.gov |
| Phenyl Ring Substituents | Modulates binding affinity and specificity through steric and electronic effects. | nih.gov |
| Alkoxy/Alkyl Chain Length | Influences lipophilicity, membrane permeability, and interaction with hydrophobic pockets. | uc.pt |
In Vitro Enzyme Inhibition Mechanisms
The primary mechanism of action investigated for this compound and its analogues is the inhibition of specific enzymes, most notably Kynurenine 3-Hydroxylase. nih.govcapes.gov.br
Kynurenine 3-hydroxylase, also known as kynurenine 3-monooxygenase (KMO), is a critical enzyme in the tryptophan degradation pathway. mdpi.com It catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK). frontiersin.org The inhibition of KMO is a significant therapeutic target because it can shift the balance of metabolites in the kynurenine pathway, decreasing the production of neurotoxic compounds like 3-HK and quinolinic acid, and increasing the levels of the neuroprotective metabolite, kynurenic acid. nih.govfrontiersin.org
Phenyloxobutanoic acid derivatives have been identified as a class of KMO inhibitors. nih.gov Studies on compounds structurally related to this compound, such as 4-aryl-4-oxobutanoic acid derivatives, have demonstrated potent inhibition of KMO. nih.gov For instance, the compound UPF-648 (2-(3,4-dichlorobenzoyl-cyclopropane-1-carboxylic acid)), which shares structural motifs with this class, is a well-characterized tight-binding inhibitor of KMO. nih.govmdpi.com The development of these inhibitors was guided by the understanding that the α-amino group of the natural substrate (L-kynurenine) was not essential for inhibition, whereas the acid moiety was. nih.gov This led to the synthesis and testing of various 4-aryl-4-oxobutanoic acids. nih.gov
The binding of inhibitors to KMO involves specific molecular interactions within the enzyme's active site. While a crystal structure of this compound specifically bound to KMO is not described in the provided context, the binding modes can be inferred from studies of analogous inhibitors and the enzyme's catalytic mechanism. mdpi.comfrontiersin.org
The KMO active site accommodates its substrate, L-kynurenine, and cofactors FAD and NADPH. frontiersin.org Inhibitors like the phenyloxobutanoic acid derivatives are designed to occupy this active site and prevent the substrate from binding or being hydroxylated.
Key interactions for inhibitors typically involve:
Hydrophobic Interactions: The phenyl ring and the associated octyloxy chain of this compound would be expected to interact with hydrophobic residues in the active site. Pharmacophore models of similar inhibitors show the importance of hydrophobic centers and aromatic planes for binding. nih.gov
Hydrogen Bonding: The carboxylic acid group is a critical hydrogen bond acceptor and donor, likely interacting with charged or polar amino acid residues in the active site, mimicking the interactions of the substrate's carboxyl group. nih.gov
Aromatic Stacking: The phenyl ring can engage in π-π stacking interactions with aromatic residues like tryptophan or tyrosine within the active site, further stabilizing the enzyme-inhibitor complex. researchgate.net
Molecular docking and pharmacophore modeling studies on related inhibitors have helped to visualize these potential interactions, guiding the design of more potent molecules. nih.govnih.gov The goal is to achieve a conformation that fits snugly within the active site, maximizing favorable interactions and leading to strong inhibition.
Studies on Analogues as Potential Penetration Enhancers for Macromolecules (Mechanism of Action)
While direct studies on this compound as a penetration enhancer are not detailed, its structural analogues and compounds with similar physicochemical properties are known to function as chemical penetration enhancers for transdermal drug delivery. nih.govnih.gov These enhancers facilitate the transport of other drug molecules, including large macromolecules, across the skin's primary barrier, the stratum corneum. nih.gov
The mechanism of action for chemical penetration enhancers generally involves one or more of the following:
Disruption of Stratum Corneum Lipids: The stratum corneum is composed of highly ordered lipid bilayers. nih.gov Compounds with a lipophilic tail, such as the octyloxy group in this compound, can insert themselves into these lipid layers. This insertion disrupts the tight packing of the lipids, increasing their fluidity and creating pathways for other molecules to diffuse through. nih.govmdpi.com Oleic acid, another molecule with a long hydrocarbon tail, is a well-known enhancer that functions via this mechanism. nih.gov
Interaction with Intercellular Proteins: Some enhancers may interact with proteins within the corneocytes, altering their conformation and further increasing the permeability of the stratum corneum.
Improved Partitioning: Enhancers can change the solubility of a drug within the skin, improving its partition coefficient from the formulation into the stratum corneum, which is often a rate-limiting step in absorption. mdpi.com
Compounds like Azone, which feature a polar head group and a long alkyl chain, are prime examples of molecules designed specifically as penetration enhancers that disrupt the lipid bilayer. nih.gov The structure of this compound, with its polar carboxylic acid head and long lipophilic tail, suggests that it or its close analogues could possess similar properties, making them candidates for investigation as penetration enhancers.
Modulation of Biochemical Pathways (e.g., Tryptophan Degradation Pathways)
The inhibition of KMO by this compound or its analogues directly modulates the tryptophan degradation pathway, also known as the kynurenine pathway. nih.gov This pathway is the major route for tryptophan catabolism in the body, accounting for approximately 95% of its degradation. frontiersin.orgnih.gov
The kynurenine pathway is a metabolic cascade with several branch points. researchgate.net The enzyme KMO sits (B43327) at a critical juncture. mdpi.com
Pathway Overview: Tryptophan is first converted to N'-formylkynurenine and then to L-kynurenine. nih.gov L-kynurenine can then be metabolized down two main branches.
The KMO Branch: KMO hydroxylates kynurenine to form 3-hydroxykynurenine (3-HK). frontiersin.org Further downstream processing of 3-HK leads to the production of several metabolites, including the excitotoxin quinolinic acid (QUIN), which is an NMDA receptor agonist, and 3-hydroxyanthranilic acid (3-HANA), which is associated with free radical production. mdpi.com
The Kynurenine Aminotransferase (KAT) Branch: Alternatively, kynurenine can be transaminated by kynurenine aminotransferases (KATs) to form kynurenic acid (KYNA). researchgate.net KYNA is generally considered neuroprotective, as it can antagonize glutamate (B1630785) receptors. mdpi.com
By inhibiting KMO, compounds like phenyloxobutanoic acid derivatives block the conversion of kynurenine to 3-HK. This blockage leads to a metabolic shift:
Decrease in Neurotoxic Metabolites: The production of downstream metabolites from 3-HK, namely QUIN and 3-HANA, is significantly reduced. nih.gov
Increase in Neuroprotective Metabolites: With the KMO pathway inhibited, more kynurenine substrate becomes available for the KAT enzymes, resulting in an increased synthesis of the neuroprotective kynurenic acid. nih.gov
This modulation of the tryptophan degradation pathway is the biochemical basis for the therapeutic potential of KMO inhibitors in a range of neurological and inflammatory disorders where an imbalance in kynurenine pathway metabolites is implicated. mdpi.comfrontiersin.org
Future Research Directions and Outlook
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The future synthesis of 4-[4-(octyloxy)phenyl]-4-oxobutanoic acid and its analogues will likely focus on improving efficiency and sustainability. Current synthetic methods for aromatic ketones often rely on traditional, multi-step processes. Future research could pivot towards greener, more atom-economical strategies.
Recent advancements in synthetic chemistry offer a roadmap for this evolution. For example, visible-light-induced aerobic C-H oxidation reactions have emerged for producing aromatic ketones, using air as a green oxidant and water as a solvent. waseda.jp Another innovative one-pot method transforms aromatic ketones into versatile aromatic esters, which can then be reacted with a wide range of nucleophiles, significantly broadening their synthetic utility. azom.comeurekalert.org These approaches represent a significant leap from conventional methods that may require harsh conditions or pre-functionalized starting materials.
Future synthetic research could focus on the areas outlined in the table below:
| Research Focus | Potential Methodology | Key Advantages |
| Green Synthesis | Visible-light photoredox catalysis using sustainable catalysts (e.g., cerium chloride) in aqueous media. | Environmentally friendly (uses air as oxidant, water as solvent), mild reaction conditions (room temperature), high atom economy. waseda.jp |
| One-Pot Functionalization | Development of sequential reaction cascades, such as a one-pot Claisen and retro-Claisen process, to convert the ketone into other functional groups directly. | Increased efficiency, reduced waste from intermediate purification steps, broader synthetic applicability. azom.comeurekalert.org |
| Enzymatic Synthesis | Directed evolution of ketone synthase enzymes to achieve regioselective oxidation of precursor alkenes. researchgate.net | High selectivity and efficiency, potential for enantioselective synthesis, operation under mild, biological conditions. |
| Direct Deoxygenative Coupling | Photoredox-enabled deoxygenative coupling of aromatic carboxylic acids with alkenes to form the ketone structure. | Bypasses the need for pre-activated acid derivatives, offering a more direct route from feedstock chemicals. |
By pursuing these novel pathways, the synthesis of this compound can become more efficient, cost-effective, and environmentally benign, opening doors for its wider investigation and application.
Advanced Characterization Techniques (e.g., operando spectroscopy)
To fully understand the potential of this compound in materials science, particularly in areas like liquid crystals or organic electronics, it is crucial to study its properties under dynamic conditions. Operando spectroscopy, which involves characterization while a device is in operation, offers a powerful toolkit for this purpose. acs.orgnih.gov
These advanced techniques can provide real-time insights into the structural, electronic, and chemical changes that occur within a material in response to external stimuli like electric fields, temperature changes, or chemical exposure. acs.orgnih.gov For a molecule like this compound, which possesses both polar (keto-acid) and nonpolar (octyloxy chain) segments, understanding its self-assembly and response to stimuli is key.
Future characterization efforts could include:
| Technique | Information Gained | Potential Application Area |
| Operando X-ray Absorption Spectroscopy (XAS) | Provides information on the electronic structures and local geometries of specific atoms within the molecule during operation. researchgate.net | Understanding charge transport mechanisms in potential organic semiconductor applications. |
| Operando Raman and FTIR Spectroscopy | Tracks vibrational modes to reveal changes in molecular conformation, orientation, and intermolecular interactions in real-time. | Probing phase transitions and molecular alignment in liquid crystal phases. |
| Time-Resolved Photoluminescence (PL) Spectroscopy | Studies defect states and charge carrier dynamics by monitoring light emission following excitation. | Characterizing the performance and stability of potential organic light-emitting diode (OLED) materials. |
| In-situ Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) | Investigates the evolution of crystal structure and molecular packing during film formation or device operation. researching.cn | Optimizing processing conditions for thin-film devices to achieve desired morphologies and properties. |
Applying these operando techniques would allow researchers to establish critical structure-property relationships, guiding the rational design of new materials based on the this compound scaffold. acs.orgnih.gov
High-Throughput Screening for New Materials Science Applications
The structural characteristics of this compound, particularly the rod-like shape conferred by the phenyl ring and alkoxy chain, suggest its potential as a building block for liquid crystals or other functional organic materials. numberanalytics.commdpi.com High-throughput screening (HTS) offers a rapid and efficient methodology to explore this potential by systematically evaluating large libraries of derivative compounds. numberanalytics.comacs.org
HTS platforms can accelerate the discovery process by automating the synthesis and characterization of materials, allowing researchers to quickly identify candidates with desirable properties. numberanalytics.comyoutube.com For instance, HTS can be used to screen for novel liquid crystal phases, identify materials with optimal electro-optical properties for display technologies, or discover new organic matrices for techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. numberanalytics.comresearchgate.netnih.gov
A potential HTS workflow for this compound could involve:
| Stage | Action | Objective |
| Library Generation | Systematically vary the length of the alkoxy chain, the position and nature of substituents on the phenyl ring, and modify the carboxylic acid group. | Create a diverse chemical space to explore structure-property relationships. |
| Automated Synthesis | Employ robotic liquid handlers and parallel synthesis reactors to produce the library of compounds. | Rapidly generate sufficient quantities of each derivative for testing. pharmtech.com |
| Rapid Characterization | Use automated techniques like differential scanning calorimetry (DSC) and polarized optical microscopy to screen for liquid crystalline phases and transition temperatures. numberanalytics.com | Quickly identify promising candidates with desired mesophases. |
| Data Analysis & Modeling | Utilize machine learning algorithms to analyze the large datasets generated and build predictive models that link molecular structure to material properties. youtube.compharmtech.com | Guide the design of the next generation of materials with enhanced performance. |
By leveraging HTS, the path from molecular concept to functional material can be significantly shortened, unlocking the full potential of the this compound framework in materials science. acs.org
Deeper Mechanistic Understanding of Biochemical Interactions
The presence of a carboxylic acid and a substituted phenyl ring in this compound suggests possible interactions with biological systems. Phenylpropanoic acid derivatives, for example, are known to exhibit a range of biological activities and can serve as activators for receptors like PPARα. orientjchem.orgnih.gov The future study of this compound could, therefore, focus on elucidating its potential biochemical roles and mechanisms of action.
Understanding how a small molecule interacts with proteins is fundamental to drug discovery and chemical biology. nih.gov Research could investigate whether this compound can act as an inhibitor or modulator of protein-protein interactions (PPIs), a target class of growing importance. nih.gov The molecule's structure, combining a rigid core with a flexible tail, could allow it to bind to pockets at protein interfaces.
Future research in this area could pursue several key directions:
| Research Area | Methodology | Goal |
| Target Identification | Utilize affinity-based proteomics and cellular thermal shift assays (CETSA) to identify potential protein binding partners within a cell. | Discover the specific proteins and biological pathways that the compound interacts with. |
| Structural Biology | Employ X-ray crystallography or cryo-electron microscopy (cryo-EM) to determine the three-dimensional structure of the compound bound to its protein target. | Reveal the precise binding mode and key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts). |
| Biophysical Characterization | Use techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify binding affinity and thermodynamic parameters. | Understand the strength and nature of the compound-protein interaction. |
| Computational Modeling | Perform molecular dynamics simulations to study the dynamic nature of the binding interaction and how the compound might allosterically modulate protein function. youtube.com | Gain a deeper, dynamic understanding of the mechanism of action and guide the design of more potent or selective analogues. |
Such a multi-pronged approach would provide a comprehensive mechanistic understanding of any biological activity, paving the way for the potential development of this compound or its derivatives as pharmacological tools or therapeutic leads. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[4-(Octyloxy)phenyl]-4-oxobutanoic acid, and how does the octyloxy substituent influence reaction conditions?
- Methodology : The synthesis of structurally similar compounds (e.g., fluorophenyl or chlorophenyl analogs) typically involves Knoevenagel condensation of substituted benzaldehydes with ethyl acetoacetate, followed by hydrolysis and decarboxylation . For the octyloxy derivative, replace the halogen substituent with an octyloxy group. The long alkyl chain may require polar aprotic solvents (e.g., DMF) and phase-transfer catalysts to enhance solubility during condensation. Post-synthesis, confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and monitor residual solvents (e.g., methanol) using ¹H NMR (δ 3.68 ppm for methoxy groups) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodology : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Identify the octyloxy chain (δ ~4.0 ppm for OCH₂, δ 1.2–1.6 ppm for alkyl protons) and ketone carbonyl (δ ~200–210 ppm in ¹³C NMR) .
- FT-IR : Confirm the presence of carboxylic acid (broad O-H stretch ~2500–3000 cm⁻¹) and ketone (C=O stretch ~1700 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular ion [M-H]⁻ at m/z = 320.2 (calculated for C₁₈H₂₆O₄⁻).
Q. What are the recommended storage conditions to prevent degradation of this compound?
- Methodology : Store at -20°C under inert gas (N₂/Ar) to avoid oxidation of the ketone or hydrolysis of the octyloxy group. Use amber vials to minimize photodegradation. Monitor stability via periodic TLC (silica gel, ethyl acetate/hexane) or HPLC .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?
- Methodology : Use DFT calculations (e.g., Gaussian 16, B3LYP/6-31G*) to model the electron-withdrawing effect of the ketone group and the electron-donating octyloxy substituent. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack (e.g., ketone α-carbon). Validate predictions experimentally via reactions with Grignard reagents or hydride donors .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?
- Methodology : Optimize reaction parameters using Design of Experiments (DoE):
- Factors : Temperature (60–100°C), solvent (toluene vs. DMF), catalyst loading (e.g., p-TsOH).
- Response : Yield, purity, and octyloxy group retention.
- Scale-up : Transition from batch to continuous flow reactors to enhance reproducibility, as seen in fluorophenyl analog production .
Q. How do conflicting bioactivity results (e.g., enzyme inhibition vs. cytotoxicity) arise in studies of this compound?
- Methodology : Discrepancies may stem from assay conditions:
- Enzyme inhibition : Use purified enzymes (e.g., COX-2) and control for non-specific binding via competitive assays with known inhibitors .
- Cytotoxicity : Test multiple cell lines (e.g., HEK293 vs. HeLa) and normalize data to cell viability (MTT assay). Cross-validate with proteomics to identify off-target interactions .
Q. What advanced purification techniques resolve co-eluting impurities in HPLC analysis?
- Methodology : Employ orthogonal methods:
- Preparative HPLC : Use a chiral column (e.g., Chiralpak IA) for enantiomeric separation.
- Ion-exchange chromatography : Isolate acidic impurities (e.g., unreacted succinic acid derivatives) at pH 3.5 .
- Crystallization : Recrystallize from ethanol/water (7:3 v/v) to remove hydrophobic byproducts .
Data Contradiction Analysis
Q. Why do solubility studies report conflicting results for this compound in aqueous buffers?
- Methodology : The octyloxy group confers hydrophobicity, but ionization of the carboxylic acid (pKa ~4.5) enhances water solubility at pH >5. Replicate studies under controlled pH (e.g., PBS pH 7.4 vs. acetate buffer pH 4.0). Use dynamic light scattering (DLS) to detect micelle formation at critical concentrations .
Q. How to address discrepancies in reported melting points (e.g., 148–152°C)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
